Oseltamivir

Influenza virology Neuraminidase inhibition IC50 determination

Oseltamivir (CAS 196618-13-0, also referenced as 204255-11-8 for its phosphate salt) is an orally bioavailable prodrug that is converted by hepatic esterases to its active metabolite, oseltamivir carboxylate, a potent and selective inhibitor of influenza A and B virus neuraminidase. It is a well-established antiviral agent with extensive clinical and preclinical characterization, making it a cornerstone for influenza research and a benchmark for evaluating novel neuraminidase inhibitors.

Molecular Formula C16H28N2O4
Molecular Weight 312.40 g/mol
CAS No. 196618-13-0; 204255-11-8
Cat. No. B15558217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOseltamivir
CAS196618-13-0; 204255-11-8
Molecular FormulaC16H28N2O4
Molecular Weight312.40 g/mol
Structural Identifiers
InChIInChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1
InChIKeyVSZGPKBBMSAYNT-RRFJBIMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble
6.86e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Oseltamivir (CAS 196618-13-0) for Antiviral Research: A Quantitatively Differentiated Neuraminidase Inhibitor


Oseltamivir (CAS 196618-13-0, also referenced as 204255-11-8 for its phosphate salt) is an orally bioavailable prodrug [1] that is converted by hepatic esterases to its active metabolite, oseltamivir carboxylate, a potent and selective inhibitor of influenza A and B virus neuraminidase [2]. It is a well-established antiviral agent with extensive clinical and preclinical characterization, making it a cornerstone for influenza research and a benchmark for evaluating novel neuraminidase inhibitors. Its pharmacokinetic profile, including high oral bioavailability and a long half-life of the active metabolite, distinguishes it from other neuraminidase inhibitors that require different routes of administration [3].

Why Oseltamivir (CAS 196618-13-0) Cannot Be Assumed Interchangeable with Other Neuraminidase Inhibitors


The term 'neuraminidase inhibitor' encompasses a class of compounds with diverse chemical structures, pharmacokinetic properties, resistance profiles, and clinical utility. While oseltamivir, zanamivir, peramivir, and laninamivir all target the viral neuraminidase enzyme, their differential routes of administration (oral vs. inhaled vs. intravenous), bioavailability, and susceptibility to specific resistance mutations (e.g., H275Y) preclude simple interchangeability in research protocols [1]. Furthermore, newer antiviral classes like the cap-dependent endonuclease inhibitors (e.g., baloxavir marboxil) exhibit distinct mechanisms and clinical outcomes compared to oseltamivir [2]. Therefore, the selection of oseltamivir for a study or procurement must be based on its specific, quantifiable attributes, as detailed in the evidence below.

Quantitative Evidence of Oseltamivir (CAS 196618-13-0) Differentiation for Scientific Selection


Potency Against Influenza A(H1N1)pdm09 and A(H3N2) is Comparable to Peramivir but Superior to Zanamivir and Laninamivir

In a 2023-2024 Japanese influenza season study, oseltamivir demonstrated potent inhibition of influenza A(H1N1)pdm09 and A(H3N2) neuraminidase, with geometric mean IC50 values of 0.90 nM and 0.86 nM, respectively [1]. These values were comparable to peramivir (0.62 nM and 0.67 nM), but significantly lower (more potent) than those for zanamivir (1.09 nM and 1.64 nM) and laninamivir (2.77 nM and 3.61 nM) for the same subtypes [1].

Influenza virology Neuraminidase inhibition IC50 determination

Oral Bioavailability and Pharmacokinetic Profile Enable Systemic Delivery Unachievable with Inhaled Neuraminidase Inhibitors

Oseltamivir phosphate is an orally administered prodrug that achieves ≥75% bioavailability of the active metabolite oseltamivir carboxylate, with a plasma half-life of 6-10 hours, enabling twice-daily dosing for systemic exposure [1]. In contrast, zanamivir exhibits poor oral bioavailability (<5%) and must be administered via inhalation, limiting its systemic distribution and utility in certain research models [2].

Pharmacokinetics Drug delivery Oral bioavailability

Clinical Efficacy Comparable to Baloxavir Marboxil in Symptom Alleviation for Kidney Transplant Recipients

In a multicenter retrospective study of kidney transplant recipients with influenza, the median time to alleviation of symptoms was 5 days in the oseltamivir group and 4 days in the baloxavir group, a difference that was not statistically significant (P = 0.054) [1]. However, among patients treated within 48 hours of symptom onset, baloxavir significantly shortened fever duration compared to oseltamivir (median 2 days vs. 3 days, P = 0.030) [1].

Clinical efficacy Immunocompromised Influenza treatment

Low Frequency of H275Y-Mediated Resistance in Contemporary Influenza A(H1N1)pdm09 Isolates

Surveillance data from the United States (n=6,740 isolates) showed a 0.5% prevalence of oseltamivir resistance conferred by the H275Y mutation in influenza A(H1N1)pdm09 [1]. This low resistance frequency contrasts with higher resistance rates observed for the M2 ion channel inhibitors amantadine and rimantadine (>99% in circulating H3N2 and H1N1pdm09 viruses) [2].

Antiviral resistance Influenza surveillance H275Y mutation

High Purity Reference Standards for Analytical Method Development and Validation

Oseltamivir reference standards are available with certified purity >98% (HPLC), suitable for analytical method development, validation, and quantification in biological matrices . Isotopically labeled internal standards, such as oseltamivir-D5 (purity 98.72%) and oseltamivir carboxylate-13C,D3 (purity 99.12%), are also commercially available to facilitate precise LC-MS/MS analysis .

Analytical chemistry Reference standards HPLC

Optimal Application Scenarios for Oseltamivir (CAS 196618-13-0) Based on Quantified Differentiation


In Vivo Efficacy Studies Requiring Oral Administration in Murine Influenza Models

Given its ≥75% oral bioavailability and systemic distribution [1], oseltamivir is the preferred neuraminidase inhibitor for murine influenza challenge studies where oral gavage is the desired route of administration. This avoids the stress and variability associated with inhalation delivery systems required for zanamivir.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Therapeutic Drug Monitoring

The well-characterized pharmacokinetic profile of oseltamivir, including its prodrug conversion, active metabolite half-life (6-10 hours) [2], and predictable dose-proportional exposure, makes it an ideal candidate for PK/PD studies. Its renal elimination pathway also provides a clear model for studying drug disposition in patients with varying degrees of renal function.

Development and Validation of Analytical Methods for Biological Matrices

The availability of high-purity (>98%) reference standards for both oseltamivir and oseltamivir carboxylate directly supports the development and validation of robust HPLC-UV or LC-MS/MS methods for quantifying these analytes in plasma, urine, or tissue samples from preclinical and clinical studies.

Benchmarking Novel Antiviral Compounds Against Influenza A and B

Oseltamivir's potent and consistent IC50 values against contemporary influenza A(H1N1)pdm09 (0.90 nM) and A(H3N2) (0.86 nM) isolates [3] establish it as a reliable positive control and benchmark for evaluating the in vitro efficacy of novel neuraminidase inhibitors or other antiviral agents in head-to-head comparisons.

Quote Request

Request a Quote for Oseltamivir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.